molecular formula C25H22N10O3 B611708 VP-14637 CAS No. 235106-62-4

VP-14637

货号 B611708
CAS 编号: 235106-62-4
分子量: 510.518
InChI 键: BLUJRJMLDHEMRX-VVCLLGATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VP-14637, also known as MDT-637, is a small molecule inhibitor of Respiratory Syncytial Virus (RSV) that demonstrates antiviral activity . It was developed as an inhibitor of RSV, which is the leading cause of respiratory tract infections in humans . It has been investigated for the treatment of drug safety .


Molecular Structure Analysis

The molecular weight of VP-14637 is 510.51 . The structure of VP-14637 includes a bis-tetrazole-benzhydrylphenol derivative .


Chemical Reactions Analysis

VP-14637 does not block RSV adsorption but inhibits RSV-induced cell-cell fusion and binds specifically to RSV-infected cells . It is capable of specifically interacting with the RSV fusion protein expressed by a T7 vaccinia virus system .


Physical And Chemical Properties Analysis

VP-14637 has a molecular weight of 510.518 and a chemical formula of C25H22N10O3 . The elemental analysis shows that it contains C, 58.82; H, 4.34; N, 27.44; O, 9.40 .

科学研究应用

  1. VP-14637作为RSV感染的潜在治疗药物:VP-14637已被确定为一系列低分子量抑制剂中的主要化合物,旨在对抗RSV感染。它已经进行了I期临床试验,以评估其在健康人群中的安全性和药代动力学。VP-14637已经显示出对肺病毒有显著的活性,特别是作为RSV病毒融合活性的抑制剂(J. McKimm-Breschkin, 2000)

  2. 作用机制:研究表明,VP-14637以及另一种小分子抑制剂JNJ-2408068,可以抑制RSV的融合。这两种化合物已被证明具有强效的抗病毒活性,并干扰RSV介导的细胞融合。体外培养中产生的耐药RSV变异株对这两种抑制剂都表现出交叉耐药性,病毒F蛋白中的突变显著影响了VP-14637的结合和抑制作用(J. Douglas et al., 2005)

  3. 结合和耐荐模式:对VP-14637的进一步研究表明,它不会阻止RSV的吸附,但会抑制RSV诱导的细胞间融合,并特异性地结合到RSV感染的细胞上。在VP-14637耐药株中鉴定出RSV F蛋白中的耐药突变,特别是在HR2和HR1与HR2之间的介导区域。这些发现表明了一种涉及VP-14637与RSV F蛋白的瞬时构象相互作用的RSV抑制新机制(J. Douglas et al., 2003)

属性

IUPAC Name

2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUJRJMLDHEMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135565536

CAS RN

235106-62-4
Record name VP-14637
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235106624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VP-14637
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW4G0O030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
243
Citations
J McKimm-Breschkin - Current Opinion in Investigational Drugs …, 2000 - europepmc.org
VP-14637 is the lead compound in a series of low molecular weight viral replication … VP-14637 is most active against pneumoviruses and the available data suggest that it is an …
Number of citations: 41 europepmc.org
JL Douglas, ML Panis, E Ho, KY Lin… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Here we present data on the mechanism of action of VP-14637 … Studies using [ 3 H]VP-14637 revealed a specific binding of … F proteins containing either the VP-14637 or JNJ-2408068 …
Number of citations: 114 journals.asm.org
JL Douglas, ML Panis, E Ho, KY Lin… - Journal of …, 2003 - Am Soc Microbiol
… exhibited greatly reduced binding of VP-14637. Despite segregating with the … VP-14637 was substantially compromised at temperatures of ≤22C. Therefore, we propose that VP-14637 …
Number of citations: 143 journals.asm.org
M Perron, K Stray, A Kinkade, D Theodore… - Antimicrobial agents …, 2016 - Am Soc Microbiol
… due to mutations in F protein (RSV A, L138F or F140L/N517I, and RSV B, F488L or F488S), were isolated and showed cross-resistance to other RSV fusion inhibitors, such as VP-14637…
Number of citations: 91 journals.asm.org
PA Jorquera, RA Tripp - Expert review of respiratory medicine, 2017 - Taylor & Francis
… VP-14637 is formulated for pulmonary delivery by dry powder inhaler which allows for rapid delivery to the respiratory tract [Citation15]. Clinical studies to test the efficacy of VP-14637 (…
Number of citations: 68 www.tandfonline.com
Z Sun, Y Pan, S Jiang, L Lu - Viruses, 2013 - mdpi.com
… VP-14637 inhibited RSV fusion by interacting with the HRA domain of RSV F protein. VP-14637… side chains resulted in viral resistance to VP-14637, indicating that one of phenyl rings of …
Number of citations: 86 www.mdpi.com
AM Del Vecchio, RT Sarisky - Recent Patents on Anti-Infective …, 2006 - ingentaconnect.com
… In particular, three distinct chemical classes as exemplified by JNJ2408068, VP-14637, and BMS-433771, which appear to block conformational intermediates of the viral fusion protein …
Number of citations: 3 www.ingentaconnect.com
S Bond, AG Draffan, JE Fenner, J Lambert… - Bioorganic & Medicinal …, 2015 - Elsevier
… cross-resistant to the T335I mutation (>76 fold activity shift compared to the wild type Long virus in a CPE assay) as were the other published RSV fusion inhibitors MDT-637 (VP-14637, …
Number of citations: 18 www.sciencedirect.com
E De Clercq - Mini Rev Med Chem, 2002 - ingentaconnect.com
… (temacrazine, flavopiridol), protease inhibitors (atazanavir, mozenavir, tipranavir); for the treatment of RSV and paramyxovirus infections, viral fusion inhibitors (R170591, VP14637, …
Number of citations: 142 www.ingentaconnect.com
D Mitra, PK Mohapatra - Smart Environmental Science …, 2022 - technoaretepublication.org
… MDT-637 has been reformulated as VP-14637 for enhanced aerosol delivery. With an EC50 value of 1.4 nM, VP-14637 has antiviral efficacy against RSV-A strain A2. It attaches to the F …
Number of citations: 2 technoaretepublication.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。